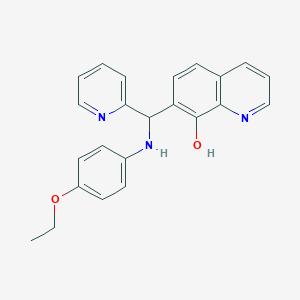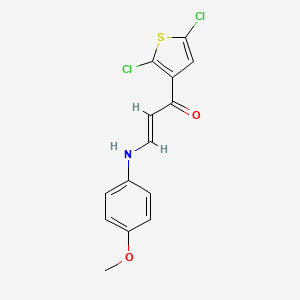
(E)-1-(2,5-dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2,5-Dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one represents a compound with potential interest in various fields, including organic chemistry and materials science. Its structure suggests it could exhibit unique electronic and optical properties, useful in developing new materials or pharmaceuticals.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. While specific synthesis routes for this compound are not detailed, related works suggest methodologies like the reaction of chloral with substituted anilines, leading to various products depending on reaction conditions and solvent choices (Issac & Tierney, 1996). These methodologies could potentially be adapted to synthesize the target compound by carefully selecting suitable precursors and reaction conditions.
Aplicaciones Científicas De Investigación
Photochromic Properties
- A group of unsymmetrical isomeric diarylethenes, similar in structure to the compound , demonstrated good photochromic properties both in solution and in PMMA film. The presence of methoxyl substituents, akin to the 4-methoxyanilino group in the target compound, affected their photochromic and fluorescence properties as well as their electrochemical characteristics (Pu, Liu, & Miao, 2009).
Spectral Properties
- Another study synthesized and characterized various substituted 1,3-diphenyl-2-propen-1-ones, including compounds with methoxyphenyl groups, which might share spectral properties with the target compound due to structural similarities (Ahmed, Romman, Ahmed, Akhter, & Halim, 2007).
Charge-Transfer and Electrochemical Properties
- Research involving compounds with methoxyphenyl and thiophene components exhibited interesting intervalence charge-transfer (IVCT) properties and electrochemical behavior, which could be relevant for understanding the properties of (E)-1-(2,5-dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one (Barlow et al., 2005).
Antimicrobial Activity
- A study involving the synthesis of novel pyrazoline and isoxazoline derivatives, which are structurally related to the target compound, evaluated these compounds for their antimicrobial activity. This suggests that similar compounds, including (E)-1-(2,5-dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one, may also possess antimicrobial properties (Jadhav, Shastri, Gaikwad, & Gaikwad, 2009).
Photovoltaic and Optical Applications
- Compounds containing thiophene and methoxy groups, similar to the target compound, have been studied for their application in photovoltaic devices. These studies investigate how structural modifications can optimize the morphology and charge transport in these devices, suggesting potential photovoltaic applications for (E)-1-(2,5-dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one (Popescu et al., 2006).
Nonlinear Optical Properties
- The presence of methoxy groups and the structural characteristics of similar compounds have been associated with improvements in linear and nonlinear optical properties. These findings suggest that (E)-1-(2,5-dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one could also exhibit notable optical properties, relevant for electro-optic applications (Yamada, Miki, Aoki, & Otomo, 2013).
Propiedades
IUPAC Name |
(E)-1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2S/c1-19-10-4-2-9(3-5-10)17-7-6-12(18)11-8-13(15)20-14(11)16/h2-8,17H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCOCUOSOYJBNY-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=CC(=O)C2=C(SC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C/C(=O)C2=C(SC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2,5-dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

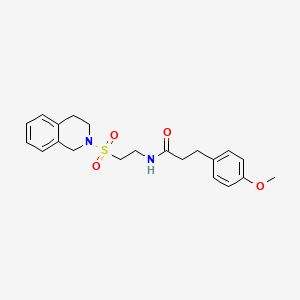
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2490815.png)
![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine](/img/structure/B2490816.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone;hydrochloride](/img/structure/B2490817.png)
![4-({[(2,6-Difluorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490818.png)
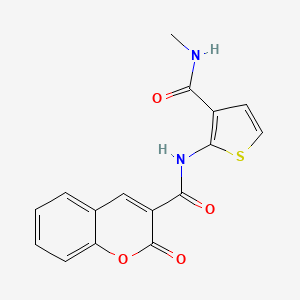
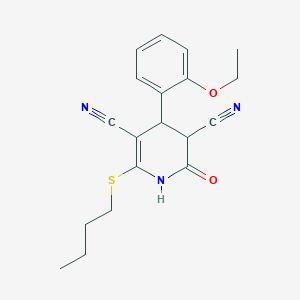
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2490821.png)
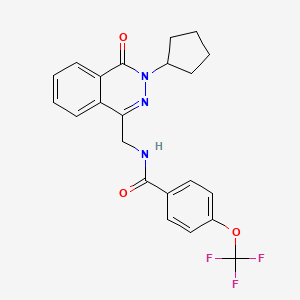
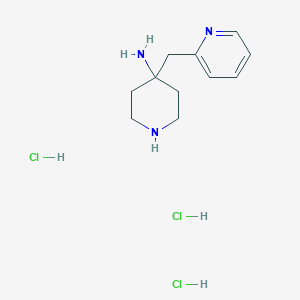
![{6-Chloro-4-[(2-ethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2490828.png)
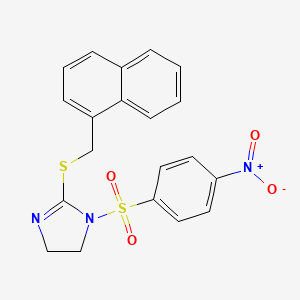
![(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic Acid](/img/structure/B2490833.png)
